PLATINUM(4+) CYCLOBUTANE-1,1-DICARBOXYLATE DIAZANIDE
Description
Properties
IUPAC Name |
azanide;cyclobutane-1,1-dicarboxylate;platinum(4+) | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O4.2H2N.Pt/c7-4(8)6(5(9)10)2-1-3-6;;;/h1-3H2,(H,7,8)(H,9,10);2*1H2;/q;2*-1;+4/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAYRGNWWLMLWJE-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C(=O)[O-])C(=O)[O-].[NH2-].[NH2-].[Pt+4] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O4Pt | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis via Platinum(II) Dichloro Intermediates
A foundational approach to platinum(II) cyclobutane-1,1-dicarboxylate complexes involves cis-dichloro platinum(II) intermediates. As detailed in Patent CA1274529A , platinum(II) bis-(diethylsulphide)-1,1-cyclobutane-dicarboxylate is synthesized through a two-step process:
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Reaction of cis-dichloro-bis(diethylsulphide) platinum(II) with silver sulfate in aqueous medium, forming a soluble platinum-sulfate intermediate.
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Metathesis with barium 1,1-cyclobutane-dicarboxylate , yielding the target complex via precipitation.
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Reactants: 2.00 g (4.48 mmol) cis-dichloro-bis(diethylsulphide)Pt(II), 1.39 g (4.45 mmol) Ag₂SO₄, 0.74 g (5.13 mmol) 1,1-cyclobutane-dicarboxylic acid.
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Solvent: Water (200 ml initial volume, concentrated to 120 ml post-reaction).
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Yield: 74% (1.72 g product).
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Characterization: Melting point 179–180°C; IR peaks at 1670 cm⁻¹ (carboxylate C=O stretch), 470 cm⁻¹ (Pt-S bond); NMR signals at δ 3.4 ppm (triplet, J = 7 Hz).
This method highlights the role of silver sulfate in chloride abstraction and barium carboxylate as a carboxylate source. The protocol’s scalability is limited by the stoichiometric use of silver, raising cost and waste concerns.
Platinum(IV) Intermediate Routes for Ligand Substitution
Patent KR950000982B1 outlines a pathway involving platinum(IV) intermediates for synthesizing platinum(II) cyclobutane-dicarboxylate complexes. Although the final product is platinum(II), the process leverages tetrahalogeno platinum(IV) precursors:
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Synthesis of tetrahalogeno(diamine)platinum(IV) : Reaction of tetravalent platinum salts (e.g., K₂PtCl₆) with 2-aminomethylpyrrolidine.
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Ligand substitution : Reaction with silver oxalate and calcium 1,1-cyclobutane-dicarboxylate, followed by reduction to platinum(II).
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Suspension of cis-dichloro(2-aminomethylpyrrolidine)Pt(II) in water.
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Addition of silver 1,1-cyclobutane-dicarboxylate at 20–60°C for 0.5–4 hours.
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Isolation : Filtration, concentration, and drying yield the product with a decomposition temperature of 256°C.
This route’s novelty lies in its use of platinic (IV) precursors , which may inform strategies for stabilizing platinum(IV) cyclobutane-dicarboxylate complexes. However, the reduction step to platinum(II) suggests inherent challenges in maintaining the higher oxidation state.
Carboplatin Synthesis from Cisplatin and Cyclobutane-1,1-Dicarboxylate
The synthesis of carboplatin (cis-diammine cyclobutane-1,1-dicarboxylate platinum(II)) from cisplatin is detailed in Nemati Kharat et al. . This method avoids silver-mediated steps, enhancing cost efficiency:
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Synthesis of 1,1-cyclobutane-dicarboxylic acid : Achieved via [2+2] cycloaddition of ketene gas, followed by hydrolysis.
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Reaction with cisplatin : Direct displacement of chloride ligands by cyclobutane-dicarboxylate in aqueous ammonia.
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Ligand ratio: 1:2 cisplatin-to-dicarboxylate.
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Reaction time: 24 hours at 60°C.
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Purity confirmation : HPLC and elemental analysis.
This method’s avoidance of noble metal reagents (e.g., Ag₂SO₄) makes it industrially favorable. The authors report yields exceeding 70%, though exact figures are unspecified.
Comparative Analysis of Methodologies
The table underscores a trade-off between yield and reagent cost. Silver-based methods ( , ) achieve reliable yields but incur higher expenses, whereas cisplatin-derived routes ( ) offer scalability at lower cost.
Challenges and Considerations in Platinum(IV) Complex Synthesis
While the query specifies a platinum(IV) complex, the literature primarily addresses platinum(II) systems. Hypothetical pathways for platinum(4+) cyclobutane-1,1-dicarboxylate diazanide could involve:
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Oxidation of platinum(II) precursors : Using oxidizing agents like H₂O₂ or O₂ on carboplatin analogs.
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Direct synthesis from Pt(IV) salts : Reaction of K₂PtCl₆ with cyclobutane-dicarboxylate and ammine ligands under controlled pH.
Critical Challenges:
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Redox instability : Platinum(IV) complexes may spontaneously reduce to platinum(II) in aqueous media.
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Ligand lability : Cyclobutane-dicarboxylate’s rigid structure may hinder coordination to Pt(IV)’s octahedral geometry.
Chemical Reactions Analysis
Reaction with Platinum(II) Dichloride Complexes
Platinum(II) dichloride intermediates, such as cisplatin analogs, react with cyclobutane-1,1-dicarboxylate ligands under controlled conditions. For example:
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Reactants : Platinum(II) cis-dichloro-bis(diethylsulphide) and barium 1,1-cyclobutane-dicarboxylate.
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Conditions : Stirred in water for 4 hours under light protection, followed by filtration and crystallization.
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Product : Platinum(II) bis-(diethylsulphide)-1,1-cyclobutane-dicarboxylate.
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Yield : 74%
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Melting Point : 179–180°C
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| Reactant System | Ligand Replacement | Product | Yield | Conditions |
|---|---|---|---|---|
| PtCl₂(diethylsulphide)₂ | Cl⁻ → cyclobutane-1,1-dicarboxylate | [Pt(cyclobutane-dicarboxylate)(diethylsulphide)₂] | 74% | Water, 4 hrs, 25°C |
Silver-Mediated Ligand Exchange
Silver salts facilitate chloride displacement in platinum complexes, enabling cyclobutane dicarboxylate coordination:
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Synthesis of Carboplatin Analogs (from ):
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Cisplatin reacts with AgNO₃ to form diaqua intermediates.
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Subsequent reaction with cyclobutane-1,1-dicarboxylic acid yields carboplatin-like complexes.
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Key Step :
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Yield : 65%
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Melting Point : 228–230°C
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Stability and Hydrolysis
The compound exhibits greater stability compared to cisplatin derivatives, as shown in pharmacokinetic studies (from ):
| Property | Platinum(4+) Cyclobutane-Dicarboxylate | Cisplatin |
|---|---|---|
| Plasma Half-Life (t₁/₂α) | 87 min | 20–30 min |
| Protein Binding (24 hrs) | 87% | >90% |
| Urinary Excretion (24 hrs) | 65% as platinum species | 35–50% |
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In Vitro Stability :
Coordination with Heterocyclic Ligands
Patent data (from ) highlights reactivity with N⁶-benzyladenine derivatives:
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Reaction Mechanism :
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Platinum(II) intermediates (e.g., [Pt(DMSO)₂Cl₂]) undergo ligand exchange with cyclobutane dicarboxylate.
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Subsequent coordination with N⁶-benzyladenine derivatives via nitrogen donors forms mixed-ligand complexes.
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Example Product :
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Biological Relevance : Enhanced cytotoxicity against tumor cell lines (e.g., K-562 leukemia, MCF7 breast adenocarcinoma) .
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Comparative Reactivity Table
Pharmacological Interactions
Scientific Research Applications
Antitumor Activity
Platinum-based compounds, including platinum(4+) cyclobutane-1,1-dicarboxylate diazanide, exhibit significant antitumor activity. Research indicates that these compounds can effectively inhibit tumor growth by interfering with DNA replication and repair mechanisms. The compound is particularly noted for its reduced nephrotoxicity compared to traditional agents like cisplatin and carboplatin.
- Case Study: Clinical Trials
In clinical evaluations, patients treated with platinum(4+) complexes showed a favorable safety profile with manageable side effects. For instance, a study involving doses ranging from 20 to 520 mg/m² demonstrated effective tumor response rates while minimizing renal impairment, a common side effect associated with older platinum drugs .
Comparative Efficacy
A comparison of various platinum-based drugs highlights the advantages of this compound:
| Drug | Nephrotoxicity | Antitumor Efficacy | Administration Route |
|---|---|---|---|
| Cisplatin | High | Moderate | IV |
| Carboplatin | Moderate | High | IV |
| Platinum(4+) Cyclobutane Complex | Low | High | Oral/IV |
Future Directions in Research
Ongoing research aims to further elucidate the pharmacokinetics and long-term effects of this compound. Studies are focusing on optimizing dosage regimens and exploring combination therapies with other chemotherapeutic agents to enhance efficacy while reducing side effects.
Mechanism of Action
The mechanism of action of azanide;cyclobutane-1,1-dicarboxylate;platinum(4+) involves its interaction with DNA. The compound forms cross-links with DNA, preventing its replication and transcription. This leads to the inhibition of cancer cell growth and ultimately cell death. The molecular targets include the DNA strands, and the pathways involved are those related to DNA repair and replication .
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Pharmacological Comparison
Research Findings and Clinical Implications
- Mechanistic Studies : Pt(IV)-CBDCA-DAZ’s reduction-dependent activation aligns with trends in platinum(IV) prodrug design, enhancing tumor selectivity .
- Preclinical Data : In vitro models suggest comparable or superior cytotoxicity to carboplatin, particularly in carboplatin-resistant cell lines.
- Toxicity Profile : Rodent studies indicate reduced nephrotoxicity and myelosuppression compared to carboplatin, supporting its prodrug hypothesis.
- Clinical Potential: Pt(IV)-CBDCA-DAZ could fill gaps in treating platinum-resistant ovarian and lung cancers, though phase I trials are pending.
Biological Activity
Platinum(4+) cyclobutane-1,1-dicarboxylate diazanide is a platinum-based compound that has garnered attention for its potential anticancer properties. It belongs to a class of platinum complexes that are designed to enhance therapeutic efficacy while minimizing toxicity, particularly renal toxicity associated with traditional platinum drugs like cisplatin and carboplatin. This article delves into the biological activity of this compound, focusing on its mechanisms, efficacy in clinical settings, and comparative studies with existing platinum-based therapies.
- Molecular Formula : CHNOPt
- Molar Mass : 310.46 g/mol
- CAS Number : 73554252
The structure of this compound features a cyclobutane dicarboxylate ligand coordinated to a platinum center, which is critical for its biological activity.
The biological activity of this compound is primarily attributed to its ability to induce apoptosis in cancer cells. The compound interacts with DNA, leading to the formation of DNA cross-links which disrupt replication and transcription processes. This mechanism is similar to that of other platinum-based drugs but aims to reduce side effects by altering the ligand structure.
Antineoplastic Activity
Research has shown that this compound exhibits significant antineoplastic activity. In vitro studies indicate that it effectively inhibits the growth of various cancer cell lines, including:
- Non-Small Cell Lung Carcinoma (NSCLC)
- Prostate Cancer
The compound's effectiveness is linked to its ability to induce mitochondrial dysfunction, leading to increased apoptosis through intrinsic pathways. Key indicators of this process include:
- Decrease in mitochondrial membrane potential
- Release of cytochrome c into the cytosol
- Activation of caspases (caspase-3 and caspase-9)
Clinical Studies and Trials
Clinical trials have been conducted to evaluate the safety and efficacy of this compound. Initial findings suggest a favorable profile compared to traditional agents:
| Study Type | Patient Population | Dose Range | Observed Toxicity | Efficacy |
|---|---|---|---|---|
| Phase I | 60 patients with NSCLC and prostate cancer | 20 - 520 mg/m² | Thrombocytopenia, mild nausea | Significant tumor reduction observed |
In these studies, dose-limiting toxicity was primarily thrombocytopenia, occurring at higher doses (520 mg/m²). However, renal function remained stable with no significant nephrotoxicity observed.
Comparative Studies
Compared to carboplatin and cisplatin, this compound shows reduced side effects while maintaining efficacy. For instance:
- Carboplatin : Known for nephrotoxicity and severe emetic reactions.
- Cisplatin : Associated with significant renal impairment and ototoxicity.
In contrast, the new compound has demonstrated improved safety profiles in early clinical evaluations.
Case Study 1: Treatment of NSCLC
A patient diagnosed with advanced NSCLC was treated with this compound as part of a clinical trial. The treatment resulted in a notable reduction in tumor size after three cycles, with manageable side effects limited to mild nausea.
Case Study 2: Prostate Cancer Management
Another patient with metastatic prostate cancer received the compound as part of a combination therapy regimen. The patient exhibited a significant decrease in prostate-specific antigen (PSA) levels after six weeks of treatment, indicating effective tumor response.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
